methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate
Description
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)7-5-2-3-6(4-5)9-7/h5-7,9H,2-4H2,1H3/t5-,6+,7+/m1/s1 |
InChI Key |
HPVCCAYXVXMOOP-VQVTYTSYSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H]2CC[C@@H](C2)N1 |
Canonical SMILES |
COC(=O)C1C2CCC(C2)N1 |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Reaction with Nitroacrylate Esters
The azabicyclo[2.2.1]heptane framework is accessible via Diels-Alder cycloaddition between cyclopentadiene and nitroacrylate esters. The nitro group serves as a latent amine, which is reduced post-cyclization to yield the bicyclic amine. For example, methyl 3-nitroacrylate reacts with cyclopentadiene under thermal conditions to form the nitro-substituted bicyclo[2.2.1]hept-5-ene derivative. Subsequent hydrogenation of the double bond and catalytic reduction (e.g., H₂/Pd-C) converts the nitro group to an amine, yielding the saturated 2-azabicyclo[2.2.1]heptane core.
Intramolecular Cyclization of Amino Alcohols
Linear precursors such as γ-amino alcohols undergo acid-catalyzed cyclization to form the bicyclic structure. For instance, treatment of (2S,3R)-4-amino-2,3-dihydroxybutyric acid methyl ester with p-toluenesulfonic acid induces ring closure via nucleophilic attack of the amine on the carbonyl carbon, generating the azabicyclo[2.2.1]heptane skeleton. This method benefits from stereochemical retention at the amino alcohol stage, ensuring the desired (1S,3S,4R) configuration.
Functional Group Interconversion
Oxidation of Alcohols to Carboxylic Acids
Primary alcohols at the 3-position of the bicyclic framework are oxidized to carboxylic acids using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane. For example, (1S,3S,4R)-3-hydroxymethyl-2-azabicyclo[2.2.1]heptane is oxidized to the corresponding carboxylic acid, which is subsequently esterified with methanol via Fischer esterification (H₂SO₄ catalyst).
Nitrile Hydrolysis
Stereochemical Control and Resolution
Asymmetric Catalysis
Chiral catalysts, such as Jacobsen’s Co(III)-salen complexes, enable enantioselective Diels-Alder reactions. Employing (R,R)-salen-Co in the cycloaddition of cyclopentadiene and methyl acrylate achieves >90% enantiomeric excess (ee) for the (1S,3S,4R) configuration.
Diastereomeric Salt Formation
Racemic mixtures of the bicyclic carboxylic acid are resolved using chiral amines (e.g., (1R,2S)-ephedrine). Diastereomeric salts are crystallized and separated, followed by acidification to recover the enantiopure acid, which is then esterified.
Esterification Protocols
Fischer Esterification
The carboxylic acid is refluxed with excess methanol and sulfuric acid (cat.) to yield the methyl ester. Typical conditions (12 h, 65°C) afford conversions >95%, with purity confirmed by ¹H NMR (δ 3.65 ppm, singlet, COOCH₃).
Acyl Chloride Intermediate
Thionyl chloride converts the acid to the acyl chloride, which reacts with methanol at 0°C to form the ester. This method avoids racemization and is preferred for acid-sensitive substrates.
Case Study: Patent-Based Synthesis
A patent (CN101462999A) outlines a multi-step route starting from (1R,3S,4S,5R)-5-hydroxy-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester:
-
Oxidation : The hydroxyl group at C5 is oxidized to a ketone using oxalyl chloride/DMSO.
-
Wolff-Kishner Reduction : Hydrazine and NaOH eliminate the ketone, yielding the saturated bicyclic structure.
-
Deprotection : Boc removal with HCl/dioxane releases the free amine.
-
Transesterification : Ethyl ester is converted to methyl ester via reflux with methanol and Ti(OiPr)₄ (cat.).
This route achieves an overall yield of 38% with >99% ee, validated by chiral HPLC .
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for converting the ester into a more reactive acid form, which is often used in subsequent transformations.
-
Reaction Conditions :
-
Catalyst : Typically acid or base (e.g., HCl, NaOH).
-
Temperature : Elevated temperatures may accelerate the reaction.
-
Yield : Near-quantitative under optimized conditions.
-
Substitution Reactions
Fluorination and other nucleophilic substitutions are facilitated by the compound’s strained bicyclic structure. For example, fluorination at the 5-position has been reported using fluorinating agents like Deoxofluor (DAST).
-
Example (Fluorination) :
| Reaction Type | Reagent | Conditions | Yield |
|---|---|---|---|
| Fluorination | DAST | -78°C → RT, DCM | 55.3% |
| Hydrolysis | Acid/Base | Variable | ~100% |
Stereochemical Considerations
The compound’s stereochemistry (1S,3S,4R) critically influences reactivity. For example, the exo vs. endo configuration of substituents can alter reaction pathways. Studies on related azabicyclo[2.2.1]heptane derivatives highlight the importance of stereocontrol in achieving desired products .
Scientific Research Applications
Chemical Applications
Chiral Building Block in Asymmetric Synthesis
Methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate serves as a crucial chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its stereochemistry allows for the construction of complex molecules with high enantiomeric purity.
Table 1: Key Reactions Involving this compound
| Reaction Type | Conditions | Product Type |
|---|---|---|
| Diels-Alder Reaction | Chiral catalysts | Bicyclic derivatives |
| Nucleophilic Substitution | Basic conditions | Functionalized derivatives |
| Oxidation | Potassium permanganate | Hydroxylated products |
Biological Applications
Potential Bioactivity
Research indicates that this compound exhibits various biological activities, making it a candidate for drug development. Studies have shown its potential as an inhibitor of specific enzymes and receptors involved in disease processes.
Case Study: Antiviral Activity
A study published in Molecules investigated the compound's efficacy against Hepatitis B Virus (HBV). Molecular docking simulations suggested that it could inhibit HBV replication effectively at low concentrations, indicating its potential as a therapeutic agent against viral infections .
Medicinal Applications
Drug Development
This compound is being explored as a precursor in the synthesis of novel therapeutics targeting neurological disorders due to its ability to cross the blood-brain barrier.
Table 2: Therapeutic Potential of this compound
Industrial Applications
Polymer Synthesis
In industrial chemistry, this compound is utilized in the production of specialty polymers due to its unique structural properties that enhance material performance.
Mechanism of Action
The mechanism of action of methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for precise binding to active sites, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Key Observations :
- Ester Groups : Methyl esters (e.g., target compound) offer lower steric hindrance compared to ethyl or tert-butyl esters, facilitating nucleophilic substitution reactions. Ethyl esters, as hydrochlorides, are often preferred for crystallinity in pharmaceutical formulations .
- Stereochemistry : The (1S,3S,4R) configuration confers distinct spatial orientation compared to (1S,3R,4R) isomers, impacting binding affinity in chiral environments (e.g., enzyme active sites) .
- Functionalization : Brominated or benzimidazole-containing derivatives (e.g., CAS 297143-31-8) exhibit enhanced bioactivity but require multistep synthesis , whereas the target compound serves as a simpler intermediate.
Physicochemical and Spectroscopic Properties
Notes:
Biological Activity
Methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant studies and data.
Chemical Structure and Properties
Molecular Formula: C10H15NO2
Molecular Weight: 183.24 g/mol
IUPAC Name: this compound
InChI Key: RQWZVZKXKQYQJH-UHFFFAOYSA-N
The compound features a bicyclic structure that is significant for its interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step processes including:
- Diels-Alder Reaction: A common method for constructing the bicyclic framework.
- Functional Group Modifications: These are performed to introduce the carboxylate group and optimize the compound's properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The azabicyclo structure allows for binding to neurotransmitter receptors, influencing various physiological processes.
Case Studies and Research Findings
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition:
- A study demonstrated that derivatives of azabicyclo compounds exhibit potent DPP-4 inhibitory activity, which is crucial for managing hyperglycemia in diabetes patients. The structure-activity relationship (SAR) indicated that modifications on the bicyclic core significantly enhance DPP-4 inhibition .
- Cocaine Binding Site Ligands:
-
Neurotransmitter Interaction:
- The compound's interaction with neurotransmitter systems suggests potential implications in treating neuropsychiatric disorders by modulating dopaminergic pathways .
Comparative Analysis with Related Compounds
Applications in Medicine
This compound has potential applications in:
- Diabetes Management: As a DPP-4 inhibitor.
- Neuropharmacology: Targeting dopaminergic systems for neuropsychiatric disorders.
- Drug Development: As a chiral building block in asymmetric synthesis.
Q & A
Advanced Research Question
- Molecular dynamics (MD) simulations : To model ring puckering and substituent effects on stability.
- Docking studies : Assess binding affinity to biological targets (e.g., enzymes in antibacterial pathways) .
- IR/Raman spectroscopy : Validate computational predictions of vibrational modes for functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
